Comparative Lipophilicity: n-Ethyl-d-serine Exhibits Higher Predicted LogP Than D-Serine and N-Methyl-D-serine
n-Ethyl-d-serine demonstrates a predicted LogP value of -0.73 as calculated via the ACD/Labs Percepta Platform . This lipophilicity measurement directly compares with D-serine (LogP ≈ -3.0) and N-methyl-D-serine (LogP ≈ -0.91) . The increased LogP relative to D-serine correlates with a predicted reduction in polar surface area from approximately 83 Ų (D-serine) to 73 Ų (n-Ethyl-d-serine), a property associated with enhanced passive membrane diffusion and potential blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.73 |
| Comparator Or Baseline | D-Serine: ≈ -3.0; N-Methyl-D-serine: ≈ -0.91 |
| Quantified Difference | ΔLogP ≈ +2.27 relative to D-serine; ΔLogP ≈ +0.18 relative to N-methyl-D-serine |
| Conditions | ACD/Labs Percepta Platform predictive model, pH 7.4 |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and tissue distribution; n-Ethyl-d-serine's intermediate LogP between D-serine and more lipophilic esters suggests a distinct pharmacokinetic profile that cannot be approximated by unmodified D-serine or shorter N-alkyl analogs.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
